3-(4-methoxyphenyl)but-2-enoic acid
Description
General Academic Context and Scientific Significance
3-(4-methoxyphenyl)but-2-enoic acid, a notable organic compound, holds a specific place in academic and industrial research. It is recognized primarily as a derivative of cinnamic acid and is utilized as a building block in organic synthesis. Its structural framework, featuring a methoxy-substituted phenyl group attached to a butenoic acid backbone, makes it a valuable precursor for creating more complex molecules.
The scientific importance of this compound lies in its role as an intermediate in the synthesis of various chemical structures. Researchers utilize it in the development of novel compounds, although it is not typically considered a final product with direct, widespread applications. The related compound, p-methoxycinnamic acid, has been studied for its potential to stimulate insulin (B600854) release, highlighting the biochemical interest in this class of molecules. uni.lu
Classification within Organic Chemistry and Structural Relationships
Within the field of organic chemistry, this compound is classified as an unsaturated carboxylic acid. More specifically, it is considered a derivative of both butenoic acid and, more broadly, cinnamic acid. Cinnamic acid and its derivatives are a well-established class of compounds known for their presence in the plant kingdom and their diverse biological activities. uni.lulookchem.com
The structural relationship to cinnamic acid is key to understanding its chemical properties. Cinnamic acid has the chemical formula C9H8O2 and consists of a phenyl group attached to an acrylic acid. In this compound, two main structural modifications are present:
A methoxy (B1213986) group (-OCH3) is attached to the para (4th) position of the phenyl ring.
A methyl group (-CH3) is added to the beta-carbon of the acrylic acid chain, changing it to a butenoic acid chain.
These modifications distinguish it from related compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid), which is found widely in plants and is known for its antioxidant properties. lookchem.com The presence of the methoxy and methyl groups influences the molecule's reactivity and physical properties. chemsrc.comsigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19169-94-9 |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| Boiling Point | 339.4°C at 760 mmHg |
| Melting Point | 154-156°C |
| Density | 1.138 g/cm³ |
| Flash Point | 132.7°C |
This data is compiled from multiple sources. chemsrc.comsigmaaldrich.comechemi.com
Overview of Current Research Landscape and Future Directions
The current research landscape for this compound is primarily centered on its utility in chemical synthesis. It is often listed as a reagent or an intermediate in the synthesis of more complex molecules. For instance, it can be synthesized from precursors such as crotonic acid and 4-iodoanisole (B42571) or 4-bromoanisole (B123540). chemsrc.com
Future research directions are likely to continue exploring its potential as a scaffold for creating novel organic compounds. The development of new synthetic methodologies could lead to more efficient ways to produce this acid and its derivatives. Furthermore, while the compound itself is not extensively studied for direct biological activity, its derivatives are of interest. Research into creating a library of related structures, such as (2E)-3-[4-(cyanomethoxy)-3-methoxyphenyl]prop-2-enoic acid and (2E)-3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid, could uncover molecules with specific therapeutic or industrial applications. uni.luuni.lu The exploration of its derivatives remains a promising avenue for future scientific investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUINODAYLGQWJL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Methoxyphenyl but 2 Enoic Acid and Analogues
Established Synthetic Routes
Conventional methods for synthesizing α,β-unsaturated carboxylic acids like 3-(4-methoxyphenyl)but-2-enoic acid have long been established in organic chemistry. These routes are reliable and often utilize readily available starting materials.
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds. researchgate.net It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, typically catalyzed by a weak base like an amine (e.g., piperidine) or their ammonium (B1175870) salts. mdpi.com For the synthesis of this compound, this would typically involve the condensation of 4-methoxyacetophenone with a compound containing an activated carboxyl group.
A significant variant is the Doebner Modification , which is particularly suited for synthesizing α,β-unsaturated carboxylic acids. This modification uses pyridine (B92270) as the base and solvent, reacting a carbonyl compound with a compound containing a carboxylic acid function, such as malonic acid. The reaction is often accompanied by decarboxylation. nih.gov
General Reaction Scheme (Doebner Modification): 4-Methoxyacetophenone + Malonic Acid --(Pyridine, Heat)--> this compound + H₂O + CO₂
This approach is widely used due to its operational simplicity and effectiveness.
Beyond condensation reactions, other classic methods are employed to construct the carbon skeleton of this compound.
Reformatsky Reaction: This reaction involves the use of an organozinc reagent, known as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates. wikipedia.org It is prepared by treating an α-halo ester with zinc dust. byjus.com The synthesis proceeds in two main stages: first, the reaction of 4-methoxyacetophenone with the zinc enolate of an α-haloacetate (e.g., ethyl bromoacetate) to form a β-hydroxy ester. nrochemistry.comthermofisher.com The second stage is the dehydration of this intermediate under acidic conditions to yield the final α,β-unsaturated ester, which is then hydrolyzed to the carboxylic acid.
| Step | Reactants | Reagents | Intermediate/Product |
| 1. Addition | 4-Methoxyacetophenone, Ethyl bromoacetate | Zinc dust, Toluene | Ethyl 3-hydroxy-3-(4-methoxyphenyl)butanoate |
| 2. Dehydration | Ethyl 3-hydroxy-3-(4-methoxyphenyl)butanoate | Acid catalyst | Ethyl 3-(4-methoxyphenyl)but-2-enoate |
| 3. Hydrolysis | Ethyl 3-(4-methoxyphenyl)but-2-enoate | NaOH, H₃O⁺ | This compound |
Heck Reaction: The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. wikipedia.org To synthesize the target molecule's precursor, 4-iodoanisole (B42571) can be coupled with crotonic acid or its ester (e.g., methyl acrylate) in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org This method offers excellent control over the regioselectivity of the C-C bond formation. researchgate.net
Advanced and Stereoselective Synthesis
Modern synthetic chemistry focuses on improving efficiency, reducing environmental impact, and controlling stereochemical outcomes. These advanced methods are increasingly applied to the synthesis of compounds like this compound.
The double bond in this compound can exist as two geometric isomers, (E) and (Z). Controlling the stereochemical outcome is a significant challenge. Standard Knoevenagel condensations can yield a mixture of isomers. researchgate.net However, specific reaction conditions or advanced catalytic systems can favor the formation of one isomer over the other.
Research into related structures has shown that the stereochemistry can be influenced by the choice of catalyst and solvent. For instance, in the synthesis of related isobenzofuranones, the chemical shifts of the vinylic protons in NMR spectroscopy are used to distinguish between isomers, with the Z-isomer's proton typically appearing at a higher field. researchgate.net Photocatalytic methods are also emerging as a powerful tool for the E→Z isomerization of α,β-unsaturated acids, allowing for the selective synthesis of the thermodynamically less stable Z-isomer. acs.org
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. oatext.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields. wisdomlib.org
The Knoevenagel condensation is particularly amenable to microwave assistance. Studies have demonstrated efficient, solvent-free microwave-assisted Knoevenagel condensations using various catalysts. hstu.ac.bdnih.gov This "green chemistry" approach reduces the use of hazardous organic solvents and minimizes energy consumption. wisdomlib.org For example, the condensation of aromatic aldehydes with active methylene compounds has been achieved in high yields using catalysts like ammonium acetate (B1210297) or porous calcium hydroxyapatite (B223615) under microwave irradiation. mdpi.comhstu.ac.bd
| Method | Catalyst | Conditions | Reaction Time | Yield |
| Conventional Heating | Piperidine | Toluene, Reflux | 12-24 hours | Moderate |
| Microwave Irradiation | Ammonium Acetate | Solvent-free, 100°C | 1-5 minutes | High (81-99%) oatext.com |
| Microwave Irradiation | Hydroxyapatite | Solvent-free, 80°C | 3-10 minutes | High mdpi.com |
Advanced catalytic systems offer precise control over reaction pathways. Copper-catalyzed reactions, in particular, have gained prominence. In the context of stereoselective synthesis, copper photocatalysis provides a method for contra-thermodynamic E→Z isomerization of polarized alkenes, such as cinnamate (B1238496) derivatives, which are structurally similar to the target compound. nih.govresearchgate.net
This process typically involves a copper(II) catalyst, such as Cu(OAc)₂, and a ligand like BINAP, irradiated with visible light (e.g., blue LEDs). nih.gov The catalyst complex absorbs light, enters an excited state, and facilitates the isomerization from the more stable (E)-isomer to the less stable (Z)-isomer. researchgate.net This technique is a cutting-edge example of using light energy to drive a reaction toward a specific, less favorable stereoisomer, which is often difficult to achieve through traditional thermal methods. beilstein-journals.org This approach represents a significant advance in achieving high levels of stereocontrol in the synthesis of complex organic molecules.
Synthesis of Related Butenoic Acid Scaffolds and Precursors
The synthesis of butenoic acid derivatives often involves the construction of key precursors and related scaffolds. Methodologies for producing 4-oxo-2-butenoic acids, substituted prop-2-enoic acids, and but-3-ene-1-carboxylic acids are foundational in this field.
4-Oxo-2-butenoic acids serve as versatile intermediates for further derivatization and are recognized for their biological activities. nih.govresearchgate.netnih.gov Various synthetic routes have been developed to access these compounds, addressing the limitations of earlier methods like Friedel–Crafts acylations for aromatic substrates and oxidative furan-opening for aliphatic ones. nih.gov
A prominent method involves a microwave-assisted aldol (B89426) condensation between methyl ketone derivatives and glyoxylic acid. nih.govresearchgate.net This approach is notable for its efficiency and applicability to a wide range of substrates. nih.gov The reaction conditions are tailored based on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is the preferred catalyst, while aliphatic substrates react more effectively with a combination of pyrrolidine (B122466) and acetic acid. nih.govnih.gov This substrate-dependent catalyst requirement has been rationalized using frontier orbital calculations. nih.govnih.gov
An alternative route for electron-rich aromatic substrates is the direct Friedel–Crafts acylation with maleic anhydride (B1165640), which yields the corresponding 4-oxo-2-butenoic acids in moderate yields. researchgate.net Furthermore, (Z)-4-oxo-4-(arylamino)but-2-enoic acids can be synthesized through the ring-opening reaction of maleic anhydride with primary amines. tandfonline.com This reaction is a critical step in the synthesis of maleimide (B117702) structures. tandfonline.com
Table 1: Synthetic Methods for 4-Oxo-2-butenoic Acids
| Method | Substrates | Reagents/Catalysts | Key Features |
| Microwave-Assisted Aldol Condensation | Aryl methyl ketones + Glyoxylic acid | Tosic acid | Optimized for aromatic substrates. nih.govnih.gov |
| Microwave-Assisted Aldol Condensation | Aliphatic methyl ketones + Glyoxylic acid | Pyrrolidine, Acetic acid | Optimized for aliphatic substrates. nih.govnih.gov |
| Friedel–Crafts Acylation | Electron-rich arenes | Maleic anhydride | Direct acylation to form carboxylic acids. researchgate.net |
| Ring-Opening Reaction | Maleic anhydride + Primary amines | Acid catalysis | Forms (Z)-4-oxo-4-(arylamino)but-2-enoic acids. tandfonline.com |
The synthesis of substituted prop-2-enoic acids, particularly those containing methoxy-substituted phenyl groups, often involves multi-step sequences starting from optically pure precursors. nih.gov A key strategy utilizes L- and D-3-phenyllactic acids as starting materials to produce enantiomerically pure synthons. nih.gov
For instance, the preparation of (S)-2-methoxy-3-phenylpropanoic acid and its (R)-enantiomer begins with the selective methylation of the aliphatic hydroxyl groups of the corresponding 3-phenyllactic acids. nih.gov This step is typically achieved using an excess of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.gov
The resulting methoxy-substituted propanoic acid is then activated and coupled with a suitable amine. nih.gov For example, the acid can be coupled with a piperazine (B1678402) derivative, such as 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine, using a carbodiimide (B86325) coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). nih.gov The final step involves the reduction of the resulting amide, for which a reagent like alane is used to yield the desired substituted prop-2-enoic acid analog. nih.gov
Table 2: Synthesis of Methoxy-Substituted Phenylpropanoic Acid Analogs
| Starting Material | Key Reagents | Intermediate Product | Final Step |
| L- or D-3-Phenyllactic acid | 1. Sodium Hydride (NaH) in THF | (S)- or (R)-2-methoxy-3-phenylpropanoic acid | 1. EDCI, Amine Coupling2. Alane Reduction nih.gov |
| 2-Methyl-3-phenylpropionic acid | 1. EDCI, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine | Amide adduct (27) | LiAlH₄ Reduction nih.gov |
A specialized process for preparing 4-substituted but-3-ene-1-carboxylic acids and their esters involves the carbonylation of substituted allylic alcohols. google.com This method provides a direct route to these valuable synthetic intermediates. google.com
The core of the process is the reaction of a 4-substituted but-1-en-3-ol with carbon monoxide. google.com The reaction is conducted under elevated temperature and pressure, typically ranging from 50°C to 150°C and 200 to 700 bar, respectively. google.com A crucial component of this transformation is the catalyst system, which consists of a complex of a palladium halide and a tertiary organic phosphine (B1218219). google.com This catalytic system is effective for the carbonylation of the C=C double bond. google.com
The reaction can be directed to produce either the free carboxylic acid or its ester. google.com When the reaction is carried out in the absence of an alcohol, the product is the but-3-ene-1-carboxylic acid. If a lower alkyl alcohol is included in the reaction mixture, the corresponding ester is formed. google.com This method improves upon earlier techniques that suffered from low yields. google.com
Table 3: Carbonylation Process for But-3-ene-1-carboxylic Acids
| Substrate | Reagents | Catalyst | Conditions | Product |
| 4-Substituted but-1-en-3-ol | Carbon Monoxide | Palladium halide / Tertiary organic phosphine complex | 50-150 °C, 200-700 bar | 4-Substituted but-3-ene-1-carboxylic acid google.com |
| 4-Substituted but-1-en-3-ol | Carbon Monoxide, R³'-OH (Alcohol) | Palladium halide / Tertiary organic phosphine complex | 50-150 °C, 200-700 bar | Ester of 4-Substituted but-3-ene-1-carboxylic acid google.com |
Chemical Reactivity and Transformative Chemistry of 3 4 Methoxyphenyl but 2 Enoic Acid
Functional Group Transformations
The distinct functional groups of 3-(4-methoxyphenyl)but-2-enoic acid allow for selective modifications at either the carboxylic acid terminus or the carbon-carbon double bond.
The carboxylic acid group is readily converted into various derivatives, a cornerstone of its synthetic utility. Esterification is a common transformation, often employed to protect the acid group or to synthesize molecules with specific physical and biological properties.
Research on the structurally analogous p-methoxycinnamic acid has demonstrated its successful esterification with glycerol (B35011) under solventless conditions. manchester.ac.uk This reaction is effectively catalyzed by solid acid catalysts, such as sulfonated mesoporous solids, which offer a greener alternative to traditional homogeneous catalysts like p-toluenesulfonic acid. manchester.ac.uk The process typically yields a mixture of mono- and diglycerides, with the reaction kinetics influenced by temperature and reactant molar ratios. manchester.ac.uk The activation energy for the initial esterification to monoglycerides (B3428702) has been calculated to be approximately 87.33 kJ mol⁻¹. manchester.ac.uk
Beyond esters, the carboxylic acid can be converted to other derivatives using standard synthetic protocols. thermofisher.com The activation of the carboxylic acid, for instance with a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), facilitates coupling with amines to form amides or with hydrazines to yield acyl hydrazides. thermofisher.com While not specifically detailed in the literature for this exact molecule, the formation of an acid anhydride (B1165640) is another classical transformation, achievable by treating the carboxylic acid with a dehydrating agent.
| Catalyst Type | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|
| Sulfonated Mesoporous Solid | Solventless, 150-170 °C | Activity is comparable to homogeneous p-toluenesulfonic acid. The catalyst is reusable and facilitates the formation of mono- and diglycerides. | manchester.ac.uk |
| p-Toluenesulfonic acid | Solventless, 150-170 °C | Serves as a benchmark homogeneous catalyst for the esterification reaction. | manchester.ac.uk |
The α,β-unsaturated system in this compound is susceptible to a range of reactions. The carbon-carbon double bond is polarized due to conjugation with the carboxyl group, making the β-carbon electrophilic and a target for nucleophilic attack (Michael addition).
The geometry of the double bond is typically in the more stable (E)-configuration (trans). nist.gov However, isomerization to the (Z)-isomer is possible, often under photochemical conditions or through specific catalytic processes.
Addition reactions across the double bond are a key feature of its reactivity. For instance, the Darzen's glycidic ester condensation can be used to synthesize the corresponding epoxide, methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, which exists as cis and trans diastereomers. google.comnih.gov This epoxidation reaction transforms the alkenyl moiety into an oxirane ring, a valuable intermediate for further synthesis. google.com The reactivity of the related α,β-unsaturated ketone, (E)-4-(4-methoxyphenyl)but-3-en-2-one, further illustrates the potential of this scaffold. nih.gov This ketone is utilized in the preparation of various nitrogen-containing heterocycles through reactions that are initiated by addition at the double bond. nih.gov
Cyclization and Heterocycle Formation
The structure of this compound serves as a valuable scaffold for constructing cyclic and heterocyclic systems, leveraging both of its reactive functional groups.
Acid-catalyzed intramolecular cyclization is a powerful method for forming new rings. In a reaction involving a closely related compound, 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid, treatment with acid promotes ring closure to yield a 2-phenyl-1-indanone derivative. rsc.org This transformation proceeds via an intramolecular Friedel-Crafts acylation, where the carboxylic acid (or its activated form) acylates the electron-rich aromatic ring. Similarly, the cyclization of a substituted carboxylic acid has been shown to afford a 3-(1′,1′-dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one when treated with methanesulfonic acid. researchgate.net These examples highlight a general pathway where the butenoic acid chain can cyclize onto an available aromatic ring to form five-membered carbocyclic systems.
| Starting Material (Analogue) | Reagent | Product | Reference |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid | Acid catalyst | 2-Phenyl-1-indanone derivative | rsc.org |
| 3-(4′-Methoxyphenyl)-2,2,4,4-tetramethylpentanoic acid | Methanesulfonic acid | 3-(1′,1′-Dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | researchgate.net |
The backbone of this compound is a key component in the synthesis of important oxygen-containing heterocycles like furans and chromenes.
Chromene derivatives, which possess a wide range of biological activities, can be synthesized from precursors structurally related to this compound. nih.gov For example, the oxidative heterocyclization of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a chalcone) in an alkaline solution of hydrogen peroxide yields 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. nih.gov Another route involves the base-mediated reaction of ortho-hydroxychalcones with 2-bromoallyl sulfones to furnish 3-arylsulfonyl-4H-chromene derivatives. beilstein-journals.org
The synthesis of furan (B31954) rings can also be envisioned from this butenoic acid scaffold. General synthetic methods for furans include the rearrangement of vinyloxiranes or the cyclization of 1,4-dicarbonyl compounds, both of which are intermediates that could potentially be derived from this compound through oxidation and other functional group manipulations. organic-chemistry.org
The versatility of this compound extends to the formation of a diverse range of heterocyclic systems, including those containing nitrogen. The reactivity of analogous α,β-unsaturated ketones provides a strong indication of these possibilities. nih.gov For instance, the reaction of such ketones with hydrazine (B178648) is a well-established method for synthesizing pyrazole (B372694) derivatives. nih.gov By analogy, this compound or its derivatives could react with hydrazine or substituted hydrazines to form pyrazolinone systems.
Furthermore, these unsaturated precursors are used to prepare anti-anxiety diazepines and anti-cancer triarylpyridines. nih.gov These syntheses often involve condensation and cyclization reactions where the α,β-unsaturated core dictates the final heterocyclic structure. The formation of indanones and chromenes, as previously discussed, are also prime examples of ring closure reactions that underscore the compound's role as a versatile building block in the synthesis of complex cyclic molecules. rsc.orgnih.gov
Complexation and Coordination Chemistry
Formation of Organometallic Derivatives (e.g., Organotin(IV) Complexes)
No specific data is available in the searched literature regarding the synthesis, structure, or properties of organotin(IV) complexes derived from this compound.
Coordination with Other Metal Ions
No specific data is available in the searched literature detailing the coordination of this compound with other metal ions.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Analysis
The spectrum of this related chalcone (B49325) shows aromatic protons in the range of δ 6.93-8.01 ppm. Specifically, the protons on the 4-methoxyphenyl (B3050149) group are observed at δ 6.935 ppm and the vinylic protons of the propenone backbone appear at δ 7.415 and 7.785 ppm, with a characteristic large coupling constant (J) of 15.6 Hz for the trans configuration. chemicalbook.com The methoxy (B1213986) group protons present as a sharp singlet at δ 3.847 ppm. chemicalbook.com
For 3-(4-methoxyphenyl)but-2-enoic acid, one would anticipate a similar pattern:
A singlet for the methoxy group protons around δ 3.8 ppm.
A set of doublets for the aromatic protons on the para-substituted benzene (B151609) ring, likely in the δ 6.9-7.5 ppm region.
A singlet for the methyl group on the butenoic acid chain.
A singlet for the vinylic proton.
A broad singlet for the carboxylic acid proton, the chemical shift of which can be highly variable depending on concentration and solvent.
A supporting information document for a study on tandem hydration/condensation reactions provides spectral data for (E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one . rsc.org The ¹H NMR (300 MHz, CDCl₃) shows signals at δ 8.00-8.03 (m, 2H), 7.79 (d, 1H, J = 15.71 Hz), 7.55-7.62 (m, 3H), 7.48-7.51 (m, 2H), 7.42 (d, 1H, J = 15.56 Hz), 6.94 (d, 2H, J = 8.85 Hz), and 3.86 (s, 3H). rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| O-CH ₃ | ~3.8 | Singlet |
| Ar-H | ~6.9-7.5 | Doublets |
| C-CH ₃ | ~2.1-2.4 | Singlet |
| C=CH | ~5.8-6.2 | Singlet |
| COOH | Variable | Broad Singlet |
Note: This table is predictive and based on the analysis of related compounds.
Carbon-13 (¹³C) NMR Analysis
Similar to the proton NMR, a specific ¹³C NMR spectrum for this compound is not explicitly detailed in the available literature. However, data from (E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one offers valuable comparative insights. rsc.org The ¹³C NMR spectrum (75 MHz, CDCl₃) of this chalcone derivative shows characteristic peaks for the carbonyl carbon, aromatic carbons, and the methoxy carbon. rsc.org The signals are reported at δ 190.49 (C=O), 161.61, 144.61, 138.43, 132.48, 130.16, 128.48, 128.34, 127.54, 119.70, 114.35 (aromatic and vinylic carbons), and 55.34 (methoxy carbon). rsc.org
Based on this, the expected ¹³C NMR spectrum for this compound would feature:
A signal for the carboxylic acid carbonyl carbon around δ 170-180 ppm.
Signals for the aromatic carbons, with the carbon attached to the methoxy group appearing at a higher field.
Signals for the vinylic carbons.
A signal for the methoxy carbon around δ 55 ppm.
A signal for the methyl carbon on the butenoic acid chain.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C =O (Carboxylic Acid) | ~170-180 |
| C -O (Aromatic) | ~160 |
| C =C (Vinylic) | ~115-150 |
| C -H (Aromatic) | ~114-130 |
| O-C H₃ | ~55 |
| C-C H₃ | ~20-25 |
Note: This table is predictive and based on the analysis of related compounds.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides critical information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
While a specific FT-IR spectrum for this compound is not provided in the searched literature, the spectrum of the related compound (E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one reveals key vibrational modes. rsc.org The reported IR spectrum includes peaks at 1665 cm⁻¹ (C=O stretch), 1609, 1588, and 1449 cm⁻¹ (aromatic C=C stretching), and various C-O and C-H bending and stretching frequencies. rsc.org
For this compound, the FT-IR spectrum is expected to show:
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
A strong C=O stretching absorption for the carboxylic acid, expected around 1700-1725 cm⁻¹.
C=C stretching absorptions for the alkene and aromatic ring in the 1500-1650 cm⁻¹ region.
C-O stretching bands for the methoxy group and the carboxylic acid.
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=C Stretch (Alkene & Aromatic) | 1500-1650 | Medium to Strong |
| C-O Stretch | 1000-1300 | Medium to Strong |
| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 | Medium to Weak |
Note: This table is predictive and based on characteristic functional group frequencies and data from related compounds.
Fourier Transform Raman (FT-Raman) Spectroscopy
No FT-Raman spectroscopic data for this compound was found in the reviewed scientific literature. An FT-Raman spectrum would be a valuable complementary technique to FT-IR, particularly for observing the symmetric vibrations of the C=C bonds in the aromatic ring and the butenoic acid backbone, which often give rise to strong Raman signals.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for the molecular identification and structural elucidation of this compound. It provides precise mass-to-charge ratio (m/z) data, which is fundamental for confirming the molecular formula and investigating fragmentation pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing this compound, particularly in complex mixtures. The liquid chromatography component separates the compound from impurities or other components, after which the mass spectrometer provides detailed mass information.
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements. This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₁H₁₂O₃), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, confirming the molecular formula with a high degree of confidence.
In studies of related compounds, such as ethyl 3-(4-methoxyphenyl)but-2-enoate, HRMS has been used to confirm the molecular formula C₁₃H₁₆O₃ by identifying the [M+H]⁺ ion at m/z 221.1172. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound may involve the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), or cleavage of the butenoic acid chain. Analyzing these fragments helps to piece together the molecule's structure, confirming the connectivity of the 4-methoxyphenyl group to the but-2-enoic acid moiety.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is employed to study the electronic transitions within this compound. The absorption of ultraviolet or visible light by the molecule provides insights into its conjugated systems. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the aromatic ring and the α,β-unsaturated carboxylic acid system. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups like the methoxy group.
The methoxy group (-OCH₃) on the phenyl ring acts as an electron-donating group, which can cause a bathochromic (red) shift in the λmax compared to the unsubstituted cinnamic acid. This shift indicates that the methoxy group extends the conjugation of the system, lowering the energy required for electronic transitions. The specific λmax value and the molar absorptivity (ε) are characteristic physical constants for the compound under defined solvent conditions.
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the crystalline solid-state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can elucidate bond lengths, bond angles, and intermolecular interactions.
This analysis reveals the planarity of the molecule and the conformation of the butenoic acid chain relative to the phenyl ring. Furthermore, XRD studies provide detailed information about the crystal packing and the hydrogen bonding networks formed by the carboxylic acid groups. These intermolecular interactions, such as the formation of hydrogen-bonded dimers between carboxylic acid moieties, are critical in dictating the macroscopic properties of the crystalline material.
Surface and Morphological Analysis Techniques (e.g., Scanning Electron Microscopy, Energy Dispersive X-ray Spectroscopy)
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are utilized to investigate the surface morphology and elemental composition of materials incorporating this compound.
Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface, revealing details about its topography, texture, and crystal habit. When this compound is used, for example, as a corrosion inhibitor, SEM can be used to visualize the protective layer formed on a metal surface. The images can show how the compound adsorbs onto the surface, leading to a smoother and more uniform morphology compared to an untreated surface.
Energy Dispersive X-ray Spectroscopy (EDX) is often coupled with SEM to perform elemental analysis of the sample's surface. EDX detects the characteristic X-rays emitted from the sample when bombarded with an electron beam, allowing for the identification and quantification of the elements present. In the context of this compound, EDX can confirm the presence of carbon and oxygen, the key elements of the organic molecule, on the surface being studied. This is particularly useful in applications like corrosion inhibition to verify the presence of the organic inhibitor film on the metal substrate.
Interactive Data Table: Spectroscopic and Structural Data
| Technique | Observation | Interpretation |
| LC-MS/HRMS | Provides precise m/z ratio for the molecular ion and its fragments. | Confirms molecular formula (C₁₁H₁₂O₃) and elucidates fragmentation pathways for structural confirmation. |
| UV-Vis Spectroscopy | Shows characteristic absorption maxima (λmax). | Indicates π → π* electronic transitions within the conjugated system of the aromatic ring and the α,β-unsaturated acid. |
| X-ray Diffraction (XRD) | Yields detailed information on bond lengths, bond angles, and crystal packing. | Determines the three-dimensional solid-state structure and intermolecular interactions, such as hydrogen bonding. |
| SEM | Provides high-resolution images of surface topography. | Reveals the morphology and crystal habit of the compound or its effect on a substrate's surface. |
| EDX | Detects elemental composition of a surface. | Confirms the presence of constituent elements (Carbon, Oxygen) of the molecule on a given surface. |
Computational Chemistry and Theoretical Studies of 3 4 Methoxyphenyl but 2 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and reactivity indices.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
A study utilizing DFT with the B3LYP functional and 6-311G(d,p) basis set was conducted on trans-4-methoxycinnamic acid to analyze its structural and electronic properties. rsisinternational.orgrsisinternational.org The optimized geometry revealed a planar, conjugated structure, which contributes to its stability through delocalized π-electrons. rsisinternational.orgrsisinternational.org Such calculations are crucial for understanding the molecule's photophysical behavior and chemical reactivity. rsisinternational.org
Key electronic properties and chemical descriptors calculated for trans-4-methoxycinnamic acid offer a window into its reactivity. rsisinternational.org The distribution of Mulliken atomic charges highlights electron-dense regions that can enhance the molecule's polarizability and dipole moment. rsisinternational.org These theoretical findings are essential for predicting how the molecule will interact with other substances and its potential applications in materials science. rsisinternational.orgrsisinternational.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.
For the analogue, trans-4-methoxycinnamic acid, FMO analysis was performed using DFT. The spatial distribution of the HOMO and LUMO reveals the regions of electron density that are most critical for electronic transitions. rsisinternational.orgrsisinternational.org The HOMO is the site of electron donation, while the LUMO is the site of electron acceptance.
A DFT study calculated the HOMO and LUMO energies for trans-4-methoxycinnamic acid to be -5.9160 eV and -1.6275 eV, respectively. rsisinternational.org This results in a HOMO-LUMO energy gap of 4.2885 eV. rsisinternational.orgrsisinternational.orgresearchgate.net A moderate energy gap like this suggests good molecular stability and a balance between electronic excitation efficiency and chemical inertness, indicating its potential suitability for applications in optoelectronics. rsisinternational.org
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.9160 |
| ELUMO | -1.6275 |
| Energy Gap (ΔE) | 4.2885 |
Molecular Modeling and Simulations
Molecular modeling and simulations are indispensable tools for investigating the dynamic behavior of molecules and their interactions with biological targets or material surfaces.
Molecular Docking Investigations for Ligand-Target Interactions (non-clinical mechanistic insights)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to gain non-clinical mechanistic insights into how a ligand might interact with a protein's active site.
While docking studies for 3-(4-methoxyphenyl)but-2-enoic acid were not found, research on the similar molecule, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), has been conducted. A study investigating its potential anticancer activity performed docking against the Bcl2-associated X (BAX) protein. researchgate.net The results showed that 4-hydroxy-3-methoxycinnamic acid formed two hydrogen bonds with the protein at amino acid residues Glu259 and Ile257, with bond distances of 2.45 Å and 2.50 Å, respectively. researchgate.net Such interactions are crucial for understanding the potential mechanism of action at a molecular level.
In another computational study, a derivative of cinnamic acid, N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide, was investigated for its therapeutic potential against oxidative stress. nih.gov These types of in-silico studies are vital for identifying and optimizing lead compounds in drug discovery. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules and their complexes over time. These simulations are often used to validate the stability of ligand-protein complexes predicted by molecular docking.
In the context of corrosion inhibition, MD simulations can be employed to study the stable configurations and adsorption energies of inhibitor molecules on a metal surface. umsida.ac.idresearchgate.net For example, a theoretical study on cinnamic acid as a corrosion inhibitor used MD simulations to examine the strong formations of adsorbed dimers on an iron surface over time. umsida.ac.id This technique helps to visualize and understand the protective film formation at the molecular level, which is a key mechanism for many organic corrosion inhibitors. dntb.gov.ua
Adsorption and Interaction Mechanism Studies (e.g., corrosion inhibition)
Theoretical studies are instrumental in elucidating the mechanisms by which organic molecules can adsorb onto metal surfaces and inhibit corrosion. The efficiency of an organic corrosion inhibitor is dependent on factors like its molecular size, aromaticity, and the presence of heteroatoms and π-electrons. dntb.gov.ua
Computational chemistry, particularly DFT and MD simulations, is widely applied to study the corrosion inhibition properties of organic compounds. dntb.gov.uarsdjournal.org These methods help in understanding the interaction between the inhibitor molecule and the metal surface. Quantum chemical calculations can determine parameters such as the energy of the HOMO and LUMO, the HOMO-LUMO gap, and the dipole moment, which are correlated with inhibition efficiency. psu.edu
A theoretical investigation into phytochemicals as green corrosion inhibitors studied cinnamic acid's effectiveness on an iron (110) surface. umsida.ac.idresearchgate.net Using DFT, the adsorption energy of cinnamic acid was calculated to be -93.00807248 kcal/mol. umsida.ac.id This strong negative adsorption energy indicates a stable and spontaneous adsorption process. The study confirmed that the adsorption effectiveness and corrosion inhibition performance are directly related to these calculated parameters. umsida.ac.idresearchgate.net Such computational studies are valuable for designing new and effective corrosion inhibitors. psu.edu
Structure-Activity Relationship (SAR) Derivations (non-clinical)
The structure-activity relationship (SAR) of this compound and its analogs is a critical area of investigation for understanding how molecular modifications influence their biological activities. Non-clinical SAR studies, primarily centered on related chalcone (B49325) and diarylpentanoid structures, provide valuable insights into the key structural features required for activities such as antiproliferative and antimitotic effects. These studies systematically alter different parts of the molecule—the substituted phenyl ring, the propenone or enoic acid backbone, and the terminal groups—to map the chemical space and optimize biological potency.
Research has focused on analogs where the core structure is modified to enhance interactions with biological targets. For instance, many studies investigate chalcone derivatives, which share the 1,3-diarylprop-2-en-1-one scaffold, structurally similar to the this compound framework. The insights gained from these analogs are instrumental in guiding the design of new compounds with improved efficacy.
Key Findings from SAR Studies of Analogs
Studies on various analogs have elucidated the importance of specific substituents and structural arrangements for biological activity. Key areas of modification include the aromatic rings and the linker between them.
Substitutions on the Aromatic Rings:
The pattern of substitution on the phenyl rings is a determinant of biological potency. In many active chalcone-like compounds, a 3,4,5-trimethoxyphenyl group on one of the rings is considered optimal for interaction with the colchicine (B1669291) binding site of tubulin, a key target for antimitotic agents. mdpi.com The other phenyl ring (analogous to the 4-methoxyphenyl (B3050149) group in the title compound) is also a prime site for modification.
For example, a series of (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoles were synthesized as hybrids of microtubule-targeting chalcones. mdpi.com In this series, while the 3,4,5-trimethoxyaryl group was kept constant, substituents on the second aryl ring were varied. The compound (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (Compound 22b in the study) was identified as a highly potent antiproliferative agent against several cancer cell lines, including breast, leukemia, prostate, melanoma, colon, and non-small cell lung cancers. mdpi.com This highlights the favorable contribution of a 3-hydroxy-4-methoxy substitution pattern on the B-ring. mdpi.com
In another study on diarylpentanoid derivatives, the presence of a 3,4,5-trimethoxyphenyl group was also found to be important. mdpi.com Comparing analogs, it was noted that modifications to the C5 bridge connecting the aryl rings significantly influenced activity. mdpi.com
Modifications of the Propenone/Enoic Acid Linker:
The α,β-unsaturated carbonyl system is a classic Michael acceptor and plays a crucial role in the reactivity and biological activity of these compounds. Modifications to this linker have been explored extensively.
Reduction and Heterocycle Introduction: The reduction of the chalcone carbonyl group to an alcohol, followed by substitution with heterocyles like 1,2,4-triazole (B32235) or imidazole, has been investigated. This modification led to the creation of potent antimitotic agents. mdpi.com The resulting (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazole derivatives demonstrated G2/M phase cell cycle arrest and inhibited tubulin polymerization, with computational studies predicting their binding to the colchicine site of tubulin. mdpi.com
Cyclization of the Linker: In some analogs, the linker is cyclized. For instance, 3-phenylindanones, which can be seen as cyclized chalcone analogs, were synthesized. mdpi.com However, in the specific series studied, these cyclized compounds were not found to be as active as their acyclic triazole-hybrid counterparts. mdpi.com Similarly, in a series of diarylpentanoids, replacing an acyclic C5 bridge with a cyclic moiety, such as in tetrahydro-4H-thiopyran-4-one or cyclohexanone, was favorable for antiproliferative activity. mdpi.com
The table below summarizes the structure-activity relationships for a series of (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazole analogs, highlighting the impact of B-ring substitution on antiproliferative activity in MCF-7 breast cancer cells.
| Compound ID (from source) | B-Ring Substituent | % Viable Cells at 1 µM | IC50 (µM) |
| 22b | 3-hydroxy-4-methoxy | 40% | 0.39 |
| 23b | 3,4-dimethoxy | 74% | Not determined |
Data sourced from a study on novel antimitotic agents. mdpi.com
Another study focused on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, which inhibit TNF-alpha production. The SAR findings indicated that the 6-position on the isoindolinone ring was the optimal site for derivatization. Among the synthesized compounds, 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone was the most potent inhibitor. nih.gov This demonstrates how positional isomerism of functional groups on the aromatic scaffold is a critical parameter in SAR.
The synthesis of hybrid molecules has also been an effective strategy. A hybrid of a chalcone and salicylic (B10762653) acid was synthesized and studied in silico. mdpi.com Molecular docking studies predicted that this hybrid compound could bind to the estrogen receptor α (ERα), forming a key hydrogen bond with the Cys530 residue, an interaction not observed with other tested compounds. mdpi.com This suggests that combining pharmacophores can lead to novel interaction modes and potentially enhanced biological activity.
The table below presents findings from a study on N-(3-Methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids, showing the effect of different phenyl substitutions on the triazole ring on antiproliferative activity against various cancer cell lines.
| Compound ID (from source) | Phenyl Substituent on Triazole Ring | Cell Line | IC50 (µM) |
| 7f | 2-hydroxy | MCF-7 | 12.54 |
| 7f | 2-hydroxy | HeLa | 11.92 |
| 7f | 2-hydroxy | A-549 | 14.12 |
| 7g | 2-methoxy | MCF-7 | 18.12 |
| 7g | 2-methoxy | HeLa | 21.6 |
| 7g | 2-methoxy | A-549 | 19.02 |
| 7h | 3-methoxy | MCF-7 | >50 |
| 7h | 3-methoxy | HeLa | >50 |
| 7h | 3-methoxy | A-549 | >50 |
Data sourced from a study on antiproliferative hybrid compounds. researchgate.net
These non-clinical SAR studies, although often performed on structurally related analogs rather than this compound itself, provide a foundational understanding. They consistently show that the electronic and steric properties of substituents on the aromatic rings, combined with the geometry and chemical nature of the linker, are pivotal in defining the biological activity profile of this class of compounds.
Mechanistic Investigations of Biological Activity in Vitro, Non Human Models
Enzyme Inhibition Studies
There is currently no publicly available scientific literature or data detailing the inhibitory effects of 3-(4-methoxyphenyl)but-2-enoic acid on bacterial Methionine Aminopeptidases (MetAPs).
Investigations into the potential inhibitory activity of this compound against Protein Kinase B (PknB) have not been reported in the available scientific literature.
There is no available research data on the inhibitory effects of this compound on other enzyme systems, such as α-glucosidase.
Interaction with Nucleic Acids (e.g., DNA Binding Studies)
Currently, there are no published studies examining the interaction of this compound with nucleic acids, including any potential DNA binding activities.
Antioxidant Activity Mechanisms (e.g., scavenging of superoxide (B77818) radical anion)
The mechanistic pathways of the antioxidant activity of this compound, such as its capacity for scavenging superoxide radical anions, have not been documented in the accessible scientific literature.
Antimicrobial Mechanisms (In Vitro, non-human specific microorganisms)
There is a lack of available data from in vitro studies concerning the specific antimicrobial mechanisms of this compound against non-human specific microorganisms.
Antibacterial Activity Mechanisms
Currently, there is a notable lack of specific research detailing the antibacterial mechanisms of this compound. However, the activities of its parent compound, cinnamic acid, and its derivatives suggest potential modes of action. It is hypothesized that this compound may exert its antibacterial effects through several mechanisms, likely involving the disruption of bacterial cell integrity and metabolic processes. The lipophilic nature of the methoxy-substituted phenyl group could facilitate its interaction with and penetration of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components. Furthermore, the carboxylic acid moiety might contribute to the acidification of the bacterial cytoplasm, thereby inhibiting enzymatic activities crucial for cellular function and growth.
| Potential Antibacterial Mechanism | Description |
| Membrane Disruption | The compound may integrate into the bacterial cell membrane, altering its fluidity and permeability, leading to the loss of vital cellular contents. |
| Enzyme Inhibition | The acidic nature of the compound could lower the intracellular pH, denaturing key enzymes required for metabolic pathways. |
| Interference with Biofilm Formation | It might inhibit the signaling pathways involved in the formation of bacterial biofilms, which are critical for bacterial survival and resistance. |
Further empirical studies are essential to validate these proposed mechanisms and to elucidate the specific molecular targets of this compound in various bacterial species.
Antifungal Activity Mechanisms (e.g., against wood stain fungi)
| Potential Antifungal Mechanism | Description |
| Cell Wall Disruption | The compound could interfere with the synthesis of essential cell wall components like chitin (B13524) and glucans, weakening the structural integrity of the fungal cell. |
| Membrane Damage | It may bind to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cytoplasmic contents. |
| Inhibition of Spore Germination | The compound might prevent the germination of fungal spores, thereby controlling the spread of the fungus. |
Dedicated research focusing on wood-staining fungi is necessary to confirm these hypotheses and to identify the specific biochemical pathways affected by this compound.
Metabolic Pathways in Non-Human Systems (e.g., biosynthesis, predicted metabolism)
The metabolic fate of this compound in non-human systems is an area that requires more in-depth investigation. However, based on the known metabolic pathways of similar phenylpropanoids, a predictive outline of its biosynthesis and degradation can be constructed.
The biosynthesis of this compound in plants and microorganisms is likely to originate from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids like phenylalanine and tyrosine. Phenylalanine can be converted to cinnamic acid, a key precursor. Subsequent enzymatic modifications, including methylation and the addition of a two-carbon unit, would lead to the formation of the final compound.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Multi-Step Organic Synthesis
3-(4-methoxyphenyl)but-2-enoic acid serves as a pivotal intermediate in synthetic pathways, bridging simple starting materials with complex target molecules. Its synthesis can be achieved through several methods, such as the reaction between crotonic acid and haloanisole derivatives. chemsrc.com For instance, literature describes the synthesis of (E)-3-(4-methoxyphenyl)but-2-enoic acid from precursors like 4-iodoanisole (B42571) or 4-bromoanisole (B123540) and crotonic acid. chemsrc.com
Once formed, the carboxylic acid functionality is particularly useful for subsequent reactions. A key application is its role in intramolecular cyclization reactions to form new ring systems. Research has shown that related carboxylic acid structures can be effectively cyclized. For example, a similar carboxylic acid, formed by the hydrolysis of its corresponding methyl ester, undergoes cyclization in the presence of methanesulfonic acid to yield a substituted dihydro-1H-inden-1-one, a more complex bicyclic ketone. researchgate.net This transformation highlights the utility of the butenoic acid core as a direct precursor to polycyclic structures.
The butenoic acid structural motif is also a recognized intermediate in the synthesis of heterocyclic compounds. The general scaffold of 4-substituted-3-alkoxy-2-butenoic acid esters, which are closely related, can be converted into pyrazol-3-one derivatives. yu.edu.jo This underscores the role of this class of compounds as intermediates in creating molecules with potential pharmacological relevance.
Table 1: Examples of this compound and Analogs as Synthetic Intermediates This table is generated based on analogous structures and demonstrates the synthetic utility of the butenoic acid core.
| Precursor(s) | Intermediate | Final Product Example | Reference |
|---|---|---|---|
| Crotonic acid + 4-Bromoanisole | (E)-3-(4-methoxyphenyl)but-2-enoic acid | Not specified | chemsrc.com |
| Methyl 3-(4′methoxyphenyl)-2,2,4,4- tetramethylpentanoate | 3-(4′methoxyphenyl)-2,2,4,4-tetramethylpentanoic acid (analog) | 3-(1′, 1′-dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | researchgate.net |
Synthesis of Complex Organic Molecules
The inherent functionality of this compound and its derivatives makes them valuable starting points for the assembly of complex organic molecules. The conjugated system and carboxylic acid group provide multiple reaction sites for building molecular complexity.
Derivatives of the core structure are employed in the synthesis of intricate acyclic and cyclic systems. For example, the ester derivative, methyl 3-(4′methoxyphenyl)-2,2,4,4-tetramethylpentanoate, serves as a precursor to 3-(4′-hydroxyphenyl)-2,2,4-trimethylpentane and the more complex 6-hydroxy-2,2-dimethyl-1-(1′,1′-dimethylethyl)-1,2,3,4-tetrahydronaphthalene through a multi-step sequence involving reduction and demethylation. researchgate.net The cyclization of the corresponding carboxylic acid to an indenone derivative is another clear example of its use in constructing elaborate fused-ring systems. researchgate.net
Furthermore, the closely related chalcone (B49325) structure, which shares the 3-(4-methoxyphenyl)prop-2-enoyl core, is a cornerstone for creating hybrid molecules. In one study, a chalcone analog was used as a building block to synthesize a new chalcone-salicylate hybrid compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, via a linker-based approach. mdpi.com This strategy of molecular hybridization combines distinct pharmacophores to create larger, multifunctional molecules. mdpi.com The synthesis of β-aminocarbonyl derivatives, which are valuable precursors to bioactive compounds, can also be achieved through the aza-Michael reaction on α,β-unsaturated ketones like chalcones. mdpi.com
Table 2: Synthesis of Complex Molecules from the this compound Scaffold This table includes examples derived from the core structure or its close analogs.
| Starting Material / Scaffold | Synthetic Target | Molecular Complexity | Reference |
|---|---|---|---|
| 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentanoate (Ester Analog) | 6-hydroxy-2,2-dimethyl-1-(1′,1′-dimethylethyl)-1,2,3,4-tetrahydronaphthalene | Fused bicyclic system | researchgate.net |
| 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentanoic acid (Acid Analog) | 3-(1′, 1′-dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | Fused bicyclic system | researchgate.net |
| Chalcone Analog | (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate | Hybrid molecule with linker | mdpi.com |
Development of Catalysts and Ligands
The application of this compound itself as a catalyst or ligand is not extensively documented in the reviewed scientific literature. While the presence of a carboxylic acid offers a potential coordination site for metal centers, forming the basis for a ligand, specific examples of its use in this capacity were not found in the search results.
Research in related areas shows the use of catalysts to synthesize molecules containing the 3-(4-methoxyphenyl) core. For instance, an ionic organic solid, 1,3-bis(carboxymethyl)imidazolium chloride, has been employed as a heterogeneous catalyst to promote the Michael addition of N-heterocycles to chalcones, which are structurally similar to the target compound. mdpi.com However, this illustrates the compound as a substrate in a catalyzed reaction rather than as the catalyst itself.
Use in Surface Chemistry and Coating Applications
Based on the available search results, there is no specific information detailing the use of this compound in surface chemistry or coating applications. Carboxylic acids are known to function as anchoring groups that can bind to metal oxide surfaces, a principle used in the development of self-assembled monolayers and functional coatings. Despite this theoretical potential, the practical application of this compound for these purposes is not described in the provided literature.
Q & A
Q. What are the key physicochemical properties of 3-(4-methoxyphenyl)but-2-enoic acid, and how can they influence experimental design?
The compound has a molecular formula of C₁₁H₁₂O₃ (average mass 192.21 g/mol) and exists as an α,β-unsaturated carboxylic acid. Its stereochemistry (E/Z isomerism) and substituent positions (4-methoxy group) significantly impact solubility, reactivity, and spectral properties. For example, the electron-donating methoxy group enhances resonance stabilization of the conjugated system, affecting UV-Vis absorption maxima (~280–320 nm in polar solvents) . When designing experiments, prioritize solvent polarity (e.g., DMSO vs. hexane) to study solvatochromic effects on fluorescence or reactivity in nucleophilic additions .
Q. How can the stereochemistry of this compound be confirmed experimentally?
Use 1H NMR to analyze coupling constants (J values) between the α- and β-protons of the enoic acid moiety. For the E-isomer, trans-vicinal coupling (J ≈ 15–16 Hz) is typical, while the Z-isomer shows smaller J values (<12 Hz) . Complement this with X-ray crystallography for unambiguous confirmation, as seen in structurally related α,β-unsaturated acids .
Q. What synthetic routes are available for preparing this compound?
A common method involves Knoevenagel condensation between 4-methoxybenzaldehyde and a β-keto acid (e.g., levulinic acid) under acidic or basic conditions. Alternatively, Wittig reactions using triphenylphosphine ylides and 4-methoxyacetophenone derivatives yield α,β-unsaturated acids with controlled stereochemistry . Optimize reaction conditions (temperature, solvent) to minimize side products like dimerization or over-oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data for this compound across different solvents?
Contradictions in UV-Vis or fluorescence spectra often arise from solvent polarity effects or aggregation. For example, polar solvents (e.g., ethanol) stabilize the excited state, causing redshifted emission. Use time-resolved fluorescence spectroscopy to differentiate between solvent relaxation effects and intrinsic photophysical properties . Validate findings with computational methods (TD-DFT) to model solvent interactions .
Q. What strategies are effective for improving the compound’s stability under physiological conditions?
The α,β-unsaturated moiety is prone to Michael addition reactions with biological nucleophiles (e.g., glutathione). To enhance stability:
- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to reduce reactivity until hydrolysis in target tissues .
- Co-crystallization : Use stabilizing agents (cyclodextrins) to shield the reactive site, as demonstrated for structurally similar compounds .
- pH optimization : Conduct stability assays in buffers (pH 4–8) to identify degradation pathways (e.g., hydrolysis vs. oxidation) .
Q. How can researchers evaluate the anticancer potential of this compound, and what methodological pitfalls should be avoided?
In vitro assays :
- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ determination. Include a positive control (e.g., cisplatin) and validate results with clonogenic survival assays .
- Avoid overinterpreting cytotoxicity data without mechanistic studies. Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest .
Q. Structure-activity relationship (SAR) studies :
Q. How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?
Use molecular docking (AutoDock Vina) to model binding to CYP3A4 or CYP2D6 active sites. Key parameters:
Q. What advanced techniques characterize degradation products of this compound under oxidative stress?
- LC-HRMS : Identify degradation products via accurate mass measurements and isotopic patterns.
- EPR spectroscopy : Detect radical intermediates formed during oxidation.
- Isotopic labeling : Use ¹⁸O₂ or D₂O to trace oxygen incorporation in degradation pathways .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
